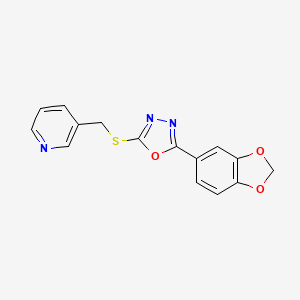
2-(1,3-Benzodioxol-5-yl)-5-(pyridin-3-ylmethylsulfanyl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Benzodioxol-5-yl)-5-(pyridin-3-ylmethylsulfanyl)-1,3,4-oxadiazole is a heterocyclic compound with potential applications in scientific research. This compound is known for its unique structure and properties, which make it an attractive target for synthetic chemists and medicinal chemists alike. In
Wirkmechanismus
The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-5-(pyridin-3-ylmethylsulfanyl)-1,3,4-oxadiazole is not fully understood. However, it is believed that the anti-inflammatory and anti-cancer properties of this compound are due to its ability to inhibit certain enzymes and signaling pathways in cells. The fluorescent properties of this compound are due to its ability to bind to metal ions and undergo a change in fluorescence intensity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have potent anti-inflammatory and anti-cancer effects in vitro and in vivo. In addition, this compound has been shown to be non-toxic to cells at certain concentrations, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(1,3-Benzodioxol-5-yl)-5-(pyridin-3-ylmethylsulfanyl)-1,3,4-oxadiazole is its unique structure and properties, which make it an attractive target for synthetic chemists and medicinal chemists. In addition, this compound has been shown to have potent anti-inflammatory and anti-cancer properties, making it a promising candidate for further development. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the study of 2-(1,3-Benzodioxol-5-yl)-5-(pyridin-3-ylmethylsulfanyl)-1,3,4-oxadiazole. Some of these include:
1. Further exploration of the anti-inflammatory and anti-cancer properties of this compound, including in vivo studies.
2. Development of new synthetic methods for the preparation of this compound and related analogs.
3. Investigation of the fluorescent properties of this compound and its potential applications in biological imaging.
4. Development of new materials for electronic and optical devices based on the unique properties of this compound.
5. Study of the potential toxicity and side effects of this compound in vivo.
In conclusion, this compound is a promising compound with potential applications in a variety of scientific research fields. Its unique structure and properties make it an attractive target for synthetic chemists and medicinal chemists, and its potent anti-inflammatory and anti-cancer properties make it a promising candidate for further development.
Synthesemethoden
The synthesis of 2-(1,3-Benzodioxol-5-yl)-5-(pyridin-3-ylmethylsulfanyl)-1,3,4-oxadiazole has been reported in the literature. One of the most common methods involves the reaction of 2-(1,3-Benzodioxol-5-yl)acetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with pyridine-3-thiol to yield the desired product. Other methods involve the use of different starting materials and reagents, but the overall strategy remains similar.
Wissenschaftliche Forschungsanwendungen
2-(1,3-Benzodioxol-5-yl)-5-(pyridin-3-ylmethylsulfanyl)-1,3,4-oxadiazole has potential applications in a variety of scientific research fields. One of the most promising areas is in medicinal chemistry, where this compound has been shown to have potent anti-inflammatory and anti-cancer properties. In addition, this compound has been used as a fluorescent probe for the detection of metal ions in biological systems. Other potential applications include the development of new materials for electronic and optical devices.
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-(pyridin-3-ylmethylsulfanyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S/c1-2-10(7-16-5-1)8-22-15-18-17-14(21-15)11-3-4-12-13(6-11)20-9-19-12/h1-7H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVDJJRQVPXKTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)SCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[[4-[(3S,4R)-3-(dimethylamino)-4-methoxypyrrolidin-1-yl]pyrimidin-2-yl]-methylamino]methyl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B7440731.png)
![5-[[[4-[(3S,4R)-3-(dimethylamino)-4-methoxypyrrolidin-1-yl]pyrimidin-2-yl]amino]methyl]-N,N-dimethylpyridine-2-carboxamide](/img/structure/B7440735.png)
![2-[[4-[(3S,4R)-3-(dimethylamino)-4-methoxypyrrolidin-1-yl]pyrimidin-2-yl]amino]-N-methylethanesulfonamide](/img/structure/B7440740.png)
![7-[[[4-[(3S,4R)-3-(dimethylamino)-4-methoxypyrrolidin-1-yl]pyrimidin-2-yl]amino]methyl]-1H-quinolin-4-one](/img/structure/B7440748.png)
![4-[(3S,4R)-3-(dimethylamino)-4-methoxypyrrolidin-1-yl]-N-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)pyrimidin-2-amine](/img/structure/B7440751.png)
![2-[2-[4-[(3R)-3-aminopyrrolidin-1-yl]-5,6-dimethylpyrimidine-2-carbonyl]-3,4-dihydro-1H-isoquinolin-5-yl]acetonitrile](/img/structure/B7440768.png)
![5-fluoro-2-[[(2R)-2-hydroxypropyl]-methylamino]benzonitrile](/img/structure/B7440780.png)
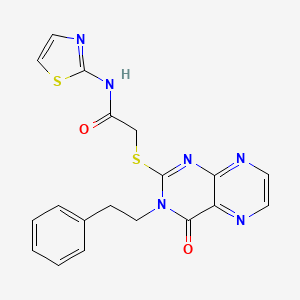
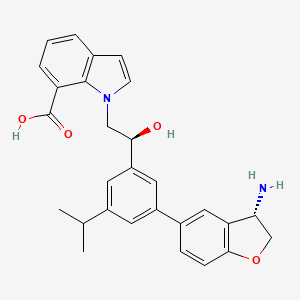
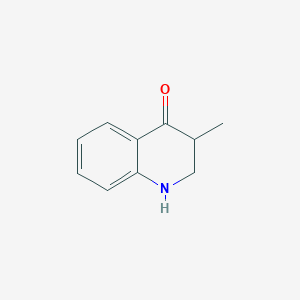
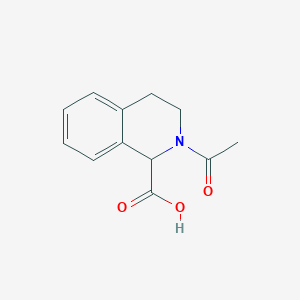


![2-chloro-1-[(3S)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone](/img/structure/B7440844.png)